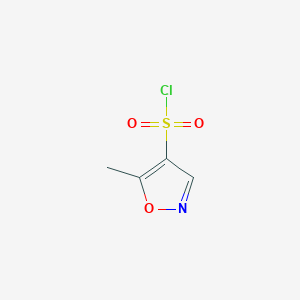![molecular formula C14H18N2O3 B1305893 6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 462066-93-9](/img/structure/B1305893.png)
6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orientations Futures
Given the potential applications of EHOQ in various fields, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, studies could explore its potential uses in medicine, particularly in relation to its interaction with estrogen receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one typically involves the reaction of ethoxyquinoline derivatives with hydroxyethylamine under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .
Applications De Recherche Scientifique
6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethoxyquinoline: A related compound with similar structural features but lacking the hydroxyethylamino group.
3-Hydroxyquinoline: Another related compound with a hydroxyl group at the 3-position instead of the ethoxy group.
Uniqueness
6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Propriétés
IUPAC Name |
6-ethoxy-3-[(2-hydroxyethylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-12-3-4-13-10(8-12)7-11(14(18)16-13)9-15-5-6-17/h3-4,7-8,15,17H,2,5-6,9H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWNUNVQIXBCTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)
![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)
![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)











